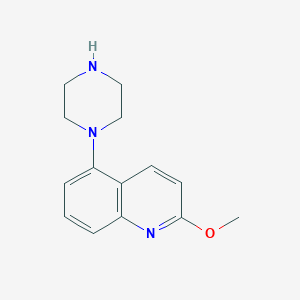

2-Methoxy-5-(piperazin-1-yl)quinoline

CAS No.: 846038-46-8

Cat. No.: VC17612307

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 846038-46-8 |

|---|---|

| Molecular Formula | C14H17N3O |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | 2-methoxy-5-piperazin-1-ylquinoline |

| Standard InChI | InChI=1S/C14H17N3O/c1-18-14-6-5-11-12(16-14)3-2-4-13(11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |

| Standard InChI Key | WIYFVNMSMZGEDW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-methoxy-5-(piperazin-1-yl)quinoline is C₁₄H₁₆N₃O, derived from the quinoline backbone (C₉H₇N) substituted with a methoxy group (-OCH₃) and a piperazine ring (C₄H₁₀N₂). Its theoretical molecular weight is 242.30 g/mol, though experimental data for the exact compound remain unreported .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Methoxy-5-(piperazin-1-yl)quinoline | Computed |

| Molecular Formula | C₁₄H₁₆N₃O | Theoretical |

| Molecular Weight | 242.30 g/mol | Calculated |

| CAS Registry Number | Not assigned | - |

Structural Analysis

The quinoline core consists of a benzene ring fused to a pyridine ring. Substitutions at C2 (methoxy) and C5 (piperazinyl) influence electronic distribution and steric interactions. The methoxy group donates electron density via resonance, while the piperazine moiety introduces basicity and hydrogen-bonding capacity .

Synthesis and Derivatization

Synthetic Pathways

While no direct synthesis of 2-methoxy-5-(piperazin-1-yl)quinoline is documented, analogous compounds suggest viable routes:

-

Nucleophilic Aromatic Substitution: Reacting 5-chloro-2-methoxyquinoline with piperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) could yield the target compound .

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 5-bromo-2-methoxyquinoline with piperazine offers a modern alternative, enabling efficient C–N bond formation .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Quinoline Halogenation | PCl₅, POCl₃, 80°C | 70–85% |

| Piperazine Coupling | Piperazine, K₂CO₃, DMF, 120°C | 50–65% |

Structural Analogs

Key analogs with documented bioactivity include:

-

5-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK-28): Demonstrated iron-chelating and neuroprotective properties in Parkinson’s disease models .

-

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline: Reported in CAS 149144-32-1, highlighting the versatility of methoxy and piperazine substitutions .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is predicted to be moderate in polar solvents (e.g., ethanol, DMSO) due to the piperazine group’s basicity. The methoxy group enhances lipid solubility, potentially improving blood-brain barrier permeability .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N–H stretching (3300 cm⁻¹, piperazine), C–O–C asymmetric stretching (1250 cm⁻¹, methoxy), and aromatic C=C bending (1600 cm⁻¹) .

-

NMR: ¹H NMR would show singlet peaks for methoxy protons (~δ 3.9 ppm) and multiplet signals for piperazine protons (~δ 2.5–3.5 ppm).

Pharmacological Applications

Anti-Tubercular Activity

Quinoline derivatives like bedaquiline highlight the scaffold’s efficacy against Mycobacterium tuberculosis. Substituents at C5 (e.g., piperazine) enhance target binding, suggesting potential utility for the target compound .

Table 3: Comparative Anti-TB Activity of Quinoline Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume